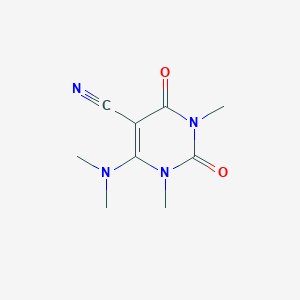

6-(Dimethylamino)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-(Dimethylamino)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a useful research compound. Its molecular formula is C9H12N4O2 and its molecular weight is 208.221. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with various cellular targets, influencing a range of biological processes .

Mode of Action

It’s known that similar compounds can mediate rna modification . They may interact with their targets, leading to changes in cellular processes.

Biochemical Pathways

It’s known that similar compounds can influence a variety of biochemical pathways, including those involved in rna modification . The downstream effects of these pathway alterations would depend on the specific cellular context and the nature of the interaction between the compound and its targets .

Pharmacokinetics

Similar compounds have been shown to have complex pharmacokinetic profiles, with factors such as bioavailability and half-life varying significantly between individuals

Result of Action

It’s known that similar compounds can have a range of effects, including mediating rna modification . The specific effects of this compound would likely depend on the nature of its interaction with its targets and the specific cellular context.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as diet, physical activity, exposure to pollutants, and even the individual’s microbiome can influence how a compound is absorbed, distributed, metabolized, and excreted . These factors can also influence the compound’s interaction with its targets and its overall effect on the organism .

Análisis Bioquímico

Biochemical Properties

Based on its structure, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the compound’s dimethylamino and dioxo groups, which may form hydrogen bonds or engage in electrostatic interactions with biomolecules .

Cellular Effects

It is plausible that it could influence cell function by interacting with cellular proteins or enzymes, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies would be valuable for understanding its biochemical significance .

Dosage Effects in Animal Models

The effects of 6-(Dimethylamino)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile at different dosages in animal models have not been reported. Such studies could provide insights into any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It could potentially interact with various enzymes or cofactors, and may influence metabolic flux or metabolite levels .

Transport and Distribution

It could potentially interact with transporters or binding proteins, influencing its localization or accumulation within cells .

Subcellular Localization

It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Actividad Biológica

6-(Dimethylamino)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (CAS Number: 35824-92-1) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H13N3O3

- Molecular Weight : 211.22 g/mol

- IUPAC Name : this compound

- Physical Form : Solid

Antimicrobial Activity

Research indicates that compounds similar to 6-(dimethylamino)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine derivatives exhibit significant antimicrobial properties. For instance:

- Study Findings : A study demonstrated that pyrimidine derivatives showed potent activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism of action was attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .

Anticancer Properties

The compound has also been investigated for its anticancer potential:

- Mechanism : It is believed to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of the PI3K/Akt signaling pathway .

- Case Study : In vitro studies have shown that treatment with this compound resulted in a dose-dependent reduction in the viability of several cancer cell lines including breast and lung cancer cells. This suggests a promising avenue for further research in cancer therapeutics .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the dimethylamino group or the carbonitrile moiety can significantly influence its potency and selectivity:

- Key Modifications :

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : High solubility indicates good gastrointestinal absorption.

- Distribution : Predicted to have moderate tissue distribution based on lipophilicity.

- Metabolism : Likely undergoes hepatic metabolism with potential for drug-drug interactions .

Toxicity and Safety Profile

Initial toxicity assessments indicate that while the compound exhibits beneficial biological activities, it also poses risks:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been investigated for its potential as an antiviral agent . Research indicates that derivatives of this compound exhibit activity against various viral infections by inhibiting viral replication mechanisms. For instance, studies have shown that modifications to the pyrimidine structure can enhance antiviral efficacy and selectivity.

Case Study: Antiviral Activity

A study published in the Journal of Medicinal Chemistry demonstrated that specific analogs of 6-(Dimethylamino)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile were effective against herpes simplex virus (HSV) and cytomegalovirus (CMV). The structure-activity relationship (SAR) analysis revealed that the presence of the dimethylamino group was crucial for enhancing antiviral potency .

Pharmacology

In pharmacological studies, this compound has been evaluated for its effects on various biological targets. Its ability to inhibit certain enzymes involved in metabolic pathways makes it a candidate for drug development aimed at treating metabolic disorders.

Enzyme Inhibition

Research has indicated that this compound can inhibit phospholipase A2 (PLA2), an enzyme implicated in inflammation and pain pathways. This inhibition suggests potential applications in developing anti-inflammatory drugs .

Chemical Synthesis

The compound serves as a valuable intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a versatile building block for synthesizing more complex molecules.

Table: Synthetic Applications

| Application Type | Description |

|---|---|

| Building Block | Used in synthesizing pyrimidine derivatives |

| Reaction Type | Participates in nucleophilic substitutions and cyclizations |

| End Products | Potentially leads to new pharmaceuticals and agrochemicals |

Research Findings

Recent research has highlighted the utility of this compound in developing new therapeutic agents. For example:

- A study explored its role as a scaffold for designing selective inhibitors targeting specific kinases involved in cancer progression.

- Another investigation focused on its use in synthesizing compounds with enhanced bioactivity against bacterial infections.

Propiedades

IUPAC Name |

4-(dimethylamino)-1,3-dimethyl-2,6-dioxopyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O2/c1-11(2)7-6(5-10)8(14)13(4)9(15)12(7)3/h1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPWGGFJIFPLDSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=O)N(C1=O)C)C#N)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.